{[(Z)-2-Methoxyvinyl]oxy}benzene
Description
{(Z)-2-Methoxyvinyl]oxy}benzene is a vinyl ether derivative featuring a benzene ring substituted with a methoxyvinyloxy group in the (Z)-configuration. The compound’s structure combines a methoxy group (-OMe) attached to a vinyl chain, which is further linked to the benzene ring via an oxygen atom. Key characteristics include:
- Molecular Formula: C₉H₁₀O₂ (inferred from substituent addition to benzene).
- Stereochemistry: The (Z)-configuration denotes that the methoxy and benzene groups are on the same side of the double bond, influencing reactivity and intermolecular interactions.
- Spectral Data: Comparable analogs show distinct NMR signals, such as δ 55.7 ppm for methoxy protons and δ 125–120 ppm for aromatic carbons .
Properties
CAS No. |
151446-32-1 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.177 |
IUPAC Name |
[(Z)-2-methoxyethenoxy]benzene |
InChI |
InChI=1S/C9H10O2/c1-10-7-8-11-9-5-3-2-4-6-9/h2-8H,1H3/b8-7- |
InChI Key |
WYEHTQYFMHEKFE-FPLPWBNLSA-N |
SMILES |
COC=COC1=CC=CC=C1 |
Synonyms |
Benzene, [(2-methoxyethenyl)oxy]-, (Z)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
Key Observations:
- Steric and Electronic Effects : The (Z)-configuration in {(Z)-2-Methoxyvinyl]oxy}benzene reduces steric hindrance compared to bulkier allyloxy derivatives (e.g., 1-Allyloxy-2-methoxybenzene), enhancing solubility in polar solvents .
- Reactivity : Vinyl ethers like {(Z)-2-Methoxyvinyl]oxy}benzene undergo acid-catalyzed hydrolysis faster than fluoro-substituted analogs (e.g., 1-Fluoro-4-methoxybenzene) due to the electron-donating methoxy group stabilizing carbocation intermediates .
- Spectroscopic Differentiation : The methoxy group’s δ 55.7 ppm in NMR is consistent across analogs, while allyloxy protons (δ 4.5–5.5 ppm) and fluorine coupling (δ 115–110 ppm) provide distinct identifiers .
Stereochemical and Functional Group Comparisons
- (Z) vs. (E) Isomers : The (Z)-isomer exhibits higher dipole moments and lower thermal stability than the (E)-isomer due to cis-oriented substituents, as seen in related β-methoxystyrene derivatives .
- Methoxy vs. Halogen Substituents : Fluoro or chloro substituents (e.g., 1-Fluoro-4-methoxybenzene) increase electronegativity, reducing aromatic ring electron density compared to methoxyvinyloxy groups .
Research Implications and Limitations
- Data Gaps : Direct thermodynamic data (e.g., melting points) for {(Z)-2-Methoxyvinyl]oxy}benzene are unavailable, necessitating extrapolation from analogs.
- Nomenclature Challenges: Ambiguities in chemical naming (e.g., "methoxybenzene" retrieving unrelated compounds) highlight the need for precise IUPAC identifiers in databases .
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